Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide is an organic compound with a complex structure that includes both acetic acid and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide typically involves the reaction of 2-(3,4-dimethoxyphenoxy)acetic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-(3,4-Dimethoxyphenoxy)acetic acid+Hydrazine→Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide+Water
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound shares a similar structure but lacks the hydrazide group.
2-(3,4-Dimethoxyphenoxy)acetic acid: This compound is a precursor in the synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide.
Uniqueness
This compound is unique due to the presence of both acetic acid and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
OKUTWBSOMCGRAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.